molecular formula C12H15NO B7894549 (1-propyl-1H-indol-4-yl)methanol

(1-propyl-1H-indol-4-yl)methanol

Cat. No.: B7894549
M. Wt: 189.25 g/mol
InChI Key: PBDGJXBDEUPXGH-UHFFFAOYSA-N
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Description

(1-propyl-1H-indol-4-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a propyl group attached to the nitrogen atom of the indole ring and a methanol group at the 4-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-propyl-1H-indol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For this compound, the starting materials would include a propyl-substituted phenylhydrazine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or copper, are frequently used in these reactions. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-propyl-1H-indol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-propyl-1H-indol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1-propyl-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to inhibit protein kinases, tubulin polymerization, and other critical pathways involved in cell proliferation and survival. These interactions can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-propyl-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-propylindol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-7-13-8-6-11-10(9-14)4-3-5-12(11)13/h3-6,8,14H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDGJXBDEUPXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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